molecular formula C19H16Cl2N6O3 B2416387 N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396675-54-9

N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2416387
CAS RN: 1396675-54-9
M. Wt: 447.28
InChI Key: USENHTWFYFCYFH-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a chemical compound, but there’s no detailed description available .


Molecular Structure Analysis

There’s no detailed molecular structure analysis available for this compound .


Physical And Chemical Properties Analysis

While some basic physical and chemical properties might be available, such as melting point, boiling point, and molecular weight, the specific details are not provided .

Scientific Research Applications

Molecular Synthesis and Docking Analysis

Research has been conducted on the synthesis of related compounds, which involves complex chemical processes and molecular docking analysis. For instance, one study focused on the synthesis of an indole acetamide derivative, highlighting its anti-inflammatory potential through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Antimicrobial Evaluation

Another significant application is in antimicrobial evaluation. A study synthesized and characterized compounds by condensing various precursors and evaluated them for antimicrobial activities, alongside molecular docking studies to understand their interactions at the molecular level (Talupur et al., 2021).

Antitumor Activity

Compounds structurally related to N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide have been explored for their antitumor activity. For example, a study synthesized novel pyrimidiopyrazole derivatives and assessed their in vitro antitumor activity, using molecular docking and Density Functional Theory (DFT) to analyze their molecular structure and interactions (Fahim et al., 2019).

Antibacterial Activity Against Various Strains

Research on compounds with a similar structure has shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, as indicated by QSAR studies that correlate structure with activity (Desai et al., 2008).

Antiallergic Potential

The synthesis of novel indolecarboxamidotetrazoles, closely related to the compound , has been studied for their antiallergic potential. Certain compounds in this category have shown to inhibit the release of histamine from basophilic leukocytes, indicating their potential use in treating allergies (Unangst et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not available .

properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N6O3/c20-11-1-8-16(15(21)9-11)30-10-17(28)22-12-4-6-14(7-5-12)27-25-18(24-26-27)19(29)23-13-2-3-13/h1,4-9,13H,2-3,10H2,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USENHTWFYFCYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

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